N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
Properties
CAS No. |
899901-86-1 |
|---|---|
Molecular Formula |
C28H28N4O5 |
Molecular Weight |
500.555 |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
InChI Key |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core with various functional groups that contribute to its biological properties. The structure includes:
- Amide linkage : Facilitates interaction with biological targets.
- Nitro group : Potentially enhances pharmacological activity.
- Methylphenethyl moiety : May influence lipophilicity and bioavailability.
One of the primary mechanisms of action identified for this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan, which plays a crucial role in immune response modulation and cancer progression. By inhibiting IDO, the compound may alter immune responses, potentially enhancing anti-tumor immunity.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating immune responses and inhibiting tumor growth.
- Immunomodulatory Effects : The inhibition of IDO can lead to increased levels of tryptophan and downstream metabolites that are beneficial for immune system activation.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, IC50 values were reported in the low micromolar range (e.g., 6.2 μM against HCT-116 cells) .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
In Vivo Studies
In vivo studies have focused on the pharmacokinetics and metabolism of the compound:
- Metabolism : Research indicates that the compound undergoes significant metabolic transformations, including reduction and N-acetylation pathways . These pathways can influence its therapeutic efficacy and safety profile.
Case Studies
- Cancer Treatment : A study involving animal models treated with this compound showed reduced tumor sizes compared to control groups. This suggests potential for clinical applications in oncology .
- Immunotherapy : In models of immunosuppression, administration of this compound resulted in enhanced immune responses, indicating its role as an adjunct therapy in cancer immunotherapy .
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
The target compound shares structural homology with several quinazolinone derivatives reported in the evidence, differing primarily in substituent groups (Table 1).
Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrobenzyl group in the target compound contrasts with electron-donating substituents (e.g., 4-methylbenzyl in Compound 27). Nitro groups enhance electrophilicity and may improve binding to targets requiring polar interactions, while methyl groups favor hydrophobic interactions .
Melting Points and Solubility
Melting points for quinazolinone derivatives vary significantly with substituents:
- Nitro-Substituted Analogues: Expected to exhibit higher melting points (e.g., >250°C) due to strong intermolecular dipole interactions, as seen in nitro-containing heterocycles .
- Fluoro-Substituted Analogues: Compound 3k () melts at 262–264°C, while Compound 27 () with a methoxy group melts at 167–169°C, highlighting the role of substituent polarity in lattice stability .
Comparison with Non-Quinazolinone Analogues
Benzotriazinone Carboxamides ()
Benzotriazinone derivatives (e.g., Compounds 14a–14n) feature a triazinone core instead of quinazolinone. These compounds exhibit:
- Synthetic Accessibility: Synthesized via isatoic anhydride intermediates, contrasting with the Friedel-Crafts or coupling routes used for quinazolinones .
Thiazolidinone Derivatives ()
Thiazolidinone-based compounds (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide) exhibit distinct spectral features (e.g., νC=S at ~1250 cm⁻¹ in IR) and lower molecular weights (~300–400 g/mol) compared to the target compound .
Spectral and Computational Insights
- IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) in the target compound (as in ’s triazole derivatives) confirms the thione tautomer stability, a feature shared with other heterocyclic amides .
- ¹H NMR: Aromatic protons in the 3-nitrobenzyl group (δ ~8.0–8.5) would differ from fluorobenzyl derivatives (δ ~7.2–7.6) due to deshielding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
